Z-Ile-met-OH
Overview
Description
Z-Ile-met-OH is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields of research. This peptide is composed of four amino acids, including isoleucine, methionine, and two molecules of hydroxyproline.
Scientific Research Applications
Z-Ile-met-OH has been used in various scientific research applications, including the study of protein-protein interactions, the development of new drugs, and the investigation of cellular signaling pathways. This peptide has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Z-Ile-met-OH has also been used to study the interaction between proteins and carbohydrates, which is important for the development of new therapeutics.
Mechanism of Action
The mechanism of action of Z-Ile-met-OH is not fully understood, but it is believed to involve the inhibition of enzyme activity. This peptide has been shown to bind to the active site of certain enzymes, preventing them from catalyzing their substrate. Z-Ile-met-OH has also been shown to interact with other proteins, including integrins, which are involved in cell adhesion and migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Z-Ile-met-OH are varied and depend on the specific application. This peptide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Z-Ile-met-OH has also been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as a therapeutic agent. In addition, this peptide has been shown to interact with integrins, which are involved in cell adhesion and migration.
Advantages and Limitations for Lab Experiments
The advantages of using Z-Ile-met-OH in lab experiments include its high purity, stability, and specificity. This peptide can be easily synthesized using the solid-phase peptide synthesis method, allowing for the preparation of large quantities of the peptide. However, the limitations of using Z-Ile-met-OH in lab experiments include its high cost and limited availability. In addition, the mechanism of action of this peptide is not fully understood, which may limit its use in certain applications.
Future Directions
For research on Z-Ile-met-OH include the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. This peptide has been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as a novel anti-cancer agent. In addition, further research is needed to fully understand the mechanism of action of Z-Ile-met-OH, which may lead to the development of new drugs and therapies. Finally, the development of new synthesis methods for Z-Ile-met-OH may increase its availability and reduce its cost, making it more accessible to researchers.
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-4-13(2)16(17(22)20-15(18(23)24)10-11-27-3)21-19(25)26-12-14-8-6-5-7-9-14/h5-9,13,15-16H,4,10-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t13-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXSTEDIVHHJQL-BPUTZDHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ile-met-OH | |
CAS RN |
84030-22-8 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84030-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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